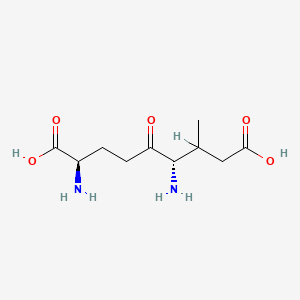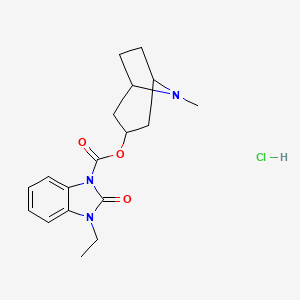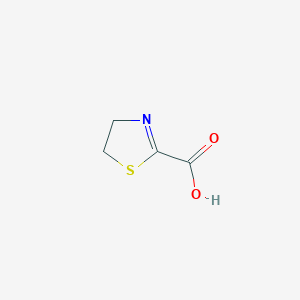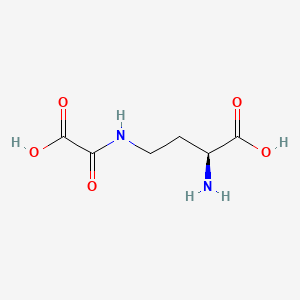
(2S)-2-amino-4-(oxaloamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-alpha-amino-gamma-oxalylaminobutyric acid is a monocarboxylic acid amide obtained by the formal condensation of the amino group at position 4 of L-2,4-diaminobutyric acid with the carboxy group of oxalic acid. It has a role as a metabolite. It is an alpha,omega-dicarboxylic acid and a monocarboxylic acid amide. It derives from a L-2,4-diaminobutyric acid and an oxalic acid.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
- (2S)-2-amino-4-(oxaloamino)butanoic acid derivatives have been studied for their molecular docking and vibrational properties. These compounds are identified as good candidates for nonlinear optical materials and have shown potential in inhibiting Placenta growth factor (PIGF-1), suggesting significant biological activities (Vanasundari et al., 2018).
Synthesis for NMR Applications
- Derivatives of this compound have been synthesized for sensitive applications in 19F NMR, indicating their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Structural Characterization in Pharmacology
- This compound, also known as oxamic acid, has been structurally characterized and found to exhibit significant anticancer activity against nasopharyngeal carcinoma cells and potential as a drug for type 2 diabetes (Delgado et al., 2019).
Computational Peptidology
- Computational studies have been conducted on antifungal tripeptides incorporating this compound. These studies provide insight into the reactivity descriptors of these peptides, aiding in the process of drug design (Flores-Holguín et al., 2019).
Synthesis and Characterization of Derivatives
- Derivatives of this compound have been synthesized for applications in polyamides, showing significant yields and simplified experimental operations (Yuan Shi-jun, 2007).
Eigenschaften
| 66592-71-0 | |
Molekularformel |
C6H10N2O5 |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(oxaloamino)butanoic acid |
InChI |
InChI=1S/C6H10N2O5/c7-3(5(10)11)1-2-8-4(9)6(12)13/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 |
InChI-Schlüssel |
DSBZQNMJXKJWTO-VKHMYHEASA-N |
Isomerische SMILES |
C(CNC(=O)C(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CNC(=O)C(=O)O)C(C(=O)O)N |
Kanonische SMILES |
C(CNC(=O)C(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


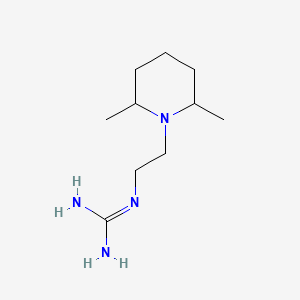

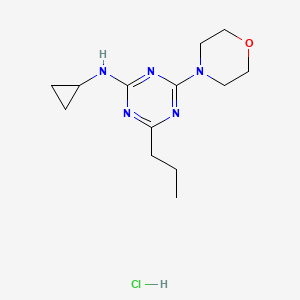
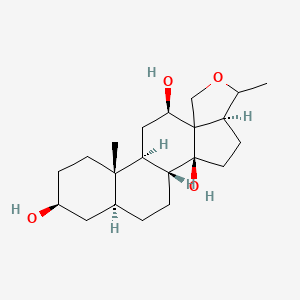
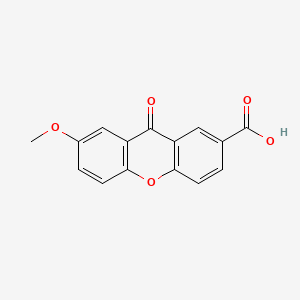
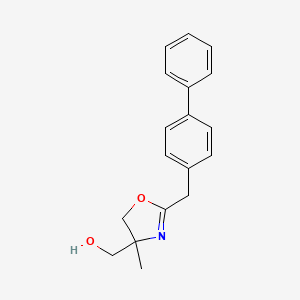
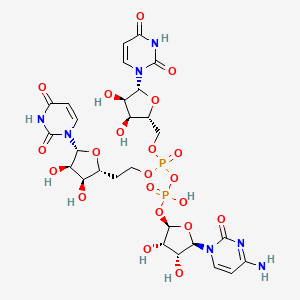
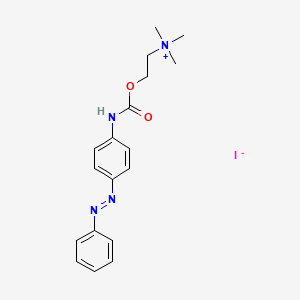
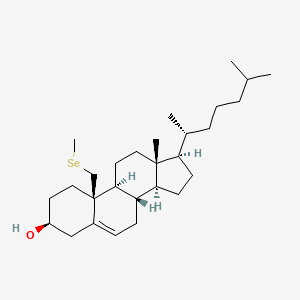
![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)
